Boc-NH-PEG3-NHS ester is a specialized chemical compound used primarily in bioconjugation processes, particularly for linking biomolecules such as proteins and peptides to other molecules. This compound is characterized by the presence of a N-hydroxysuccinimide (NHS) ester, which is known for its ability to react with amine groups in biomolecules, facilitating the formation of stable covalent bonds. The PEG (polyethylene glycol) moiety enhances the solubility and biocompatibility of the compound, making it suitable for various scientific applications.
Boc-NH-PEG3-NHS ester can be sourced from chemical suppliers specializing in biochemicals and reagents for research purposes. Companies like Sigma-Aldrich offer this compound, ensuring high purity and quality for laboratory use.
This compound falls under the category of bioconjugation reagents, specifically NHS esters. It is classified as a polyethylene glycol derivative, which is widely used in pharmaceutical and biomedical research.
The synthesis of Boc-NH-PEG3-NHS ester typically involves several key steps:
Boc-NH-PEG3-NHS ester has a complex molecular structure that includes:
The general formula can be represented as follows:
Key structural data include:
Boc-NH-PEG3-NHS ester primarily participates in:
The reaction kinetics can vary based on factors such as pH, temperature, and concentration of reactants. Typically, these reactions are conducted in aqueous buffers at physiological pH to maintain biomolecule integrity.
The mechanism by which Boc-NH-PEG3-NHS ester facilitates bioconjugation involves:
This reaction typically exhibits high efficiency and specificity, allowing for selective labeling of biomolecules without significant side reactions.
Boc-NH-PEG3-NHS ester has numerous scientific uses:
This compound serves as a versatile tool in biochemical research, aiding in the development of novel therapeutics and diagnostic methods. Its unique properties enable researchers to manipulate biomolecular interactions effectively, paving the way for advancements in medicine and biotechnology.
Solid-phase synthesis enables precise control over the sequential assembly of heterobifunctional PEG derivatives like Boc-NH-PEG3-NHS ester. This method anchors the initial PEG segment to a resin (e.g., Wang or Merrifield resin) via a labile ester bond, allowing stepwise coupling of functional units. The Boc-protected amine terminus is introduced using tert-butyloxycarbonyl anhydride (Boc~2~O) in the presence of dimethylaminopyridine (DMAP) as a catalyst. Subsequent elongation employs ethylene oxide monomers or pre-formed PEG~3~ spacers, activated as mesylates or tosylates for nucleophilic substitution [7].
A key advantage is the spatial segregation of reactive sites: The NHS ester moiety is coupled last to minimize hydrolysis, typically using N,N'-disuccinimidyl carbonate (DSC) in anhydrous dichloromethane. This approach achieves >95% purity by minimizing side reactions [6]. Critical parameters include:
Table 1: Solid-Phase Synthesis Optimization Parameters
Variable | Optimal Condition | Purity Impact |
---|---|---|
Anchoring Group | Wang resin (acid-labile) | Enables mild cleavage |
Boc Protection Agent | Boc~2~O in THF/DMAP | >98% protection yield |
PEG~3~ Activation | Mesylation (MsCl/pyridine) | Faster substitution |
NHS Ester Coupling | DSC (0°C, anhydrous DCM) | Prevents hydrolysis |
Solution-phase synthesis of Boc-NH-PEG3-NHS ester hinges on activating the terminal carboxylate of Boc-NH-PEG~3~-COOH for NHS ester formation. Key methodologies include:
Kinetic studies reveal PEG~3~’s ethylene oxide spacer enhances NHS electrophilicity by reducing steric hindrance around the carbonyl carbon. Solvent selection critically impacts yield: Anhydrous acetonitrile outperforms THF by suppressing hydrolysis (<5% vs. 15% byproduct). Post-synthesis, cold ether precipitation isolates the product at 85–92% purity, with residual solvents removed under high vacuum [4].
The Boc group serves as a temporary amine protector during synthesis, removable under mildly acidic conditions without disrupting the NHS ester. Deprotection kinetics and fidelity are governed by:
Boc reinstatement is feasible post-conjugation using di-tert-butyl dicarbonate (Boc~2~O) to reprotect unintended deprotection. This reversibility enables iterative modifications essential for complex architectures like antibody-nanogel conjugates [7]. NMR studies confirm Boc removal completeness via the disappearance of tert-butyl peaks at δ 1.44 ppm [6].
Purification of Boc-NH-PEG3-NHS ester exploits polarity differences between reactants and products:
Characterization employs orthogonal analytical techniques:
Table 2: Characterization Metrics for Boc-NH-PEG3-NHS Ester
Method | Key Signature | Structural Confirmation |
---|---|---|
Reverse-Phase HPLC | Retention time: 6.8 min (C18 column) | Purity ≥99% |
MALDI-TOF | [M+Na]^+^ = 441.4 | Molecular weight validation |
^13^C NMR | Carbonyl peaks at 169.8 (NHS), 156.2 (Boc) ppm | Functional group integrity |
SEC | M~w~/M~n~ < 1.05 | Monodispersity assessment |
Advanced structural insights derive from environmental scanning electron microscopy (ESEM), which visualizes PEG~3~-integrated nanogels as spherical architectures (20–50 nm diameter). Small-angle X-ray scattering (SAXS) further validates the PEG~3~ spacer’s role in maintaining conjugate solution stability [5] [7].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1